molecular formula C11H21BO2 B1599926 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane CAS No. 219488-99-0

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1599926
CAS No.: 219488-99-0
M. Wt: 196.1 g/mol
InChI Key: LMHXDKYPKRJWKS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often utilized in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable alkene. One common method is the hydroboration of 3-methylbut-2-en-2-ol with a borane reagent, followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronic esters.

    Reduction: It can be reduced to form boranes or other boron-containing compounds.

    Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

The major products formed from reactions involving this compound include boronic acids, boronic esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles and electrophiles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHXDKYPKRJWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435992
Record name 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219488-99-0
Record name 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219488-99-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane

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